AMD-070 hydrochloride(Mavorixafor)
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Overview
Description
Mavorixafor trihydrochloride is an orally bioavailable, small-molecule antagonist of the CXC chemokine receptor 4 (CXCR4). It is primarily developed for the treatment of Warts, Hypogammaglobulinemia, Infections, and Myelokathexis (WHIM) syndrome, a rare immunodeficiency disorder. Additionally, it has shown potential in treating various cancers, including melanoma and other solid and liquid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mavorixafor trihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Quinoline ring synthesis: The quinoline ring is synthesized via a Skraup reaction, involving aniline, glycerol, and an oxidizing agent like nitrobenzene.
Coupling reactions: The benzimidazole and quinoline intermediates are coupled using a suitable linker, such as a diamine, under basic conditions.
Final modifications: The final product is obtained by introducing the trihydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of Mavorixafor trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction scalability: Ensuring that each step can be scaled up without significant loss of yield or purity.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to achieve high purity.
Quality control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Mavorixafor trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of Mavorixafor trihydrochloride with altered pharmacological properties. These derivatives are often studied for their potential therapeutic benefits .
Scientific Research Applications
Mavorixafor trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study CXCR4 receptor interactions and signaling pathways.
Biology: Investigated for its effects on immune cell trafficking and tumor microenvironment modulation.
Medicine: Developed for treating WHIM syndrome, melanoma, and other cancers. It has shown promise in enhancing the efficacy of checkpoint inhibitors in cancer therapy.
Mechanism of Action
Mavorixafor trihydrochloride exerts its effects by selectively antagonizing the CXCR4 receptor. This inhibition prevents the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1), thereby disrupting CXCR4-mediated signaling pathways. The key molecular targets and pathways involved include:
CXCR4 receptor: Blocking this receptor inhibits downstream signaling cascades.
Immune cell trafficking: Modulates the movement of immune cells, enhancing their infiltration into tumors.
Tumor microenvironment: Alters the inflammatory status, promoting anti-tumor immune responses
Comparison with Similar Compounds
Mavorixafor trihydrochloride is unique in its selectivity and oral bioavailability. Similar compounds include:
Balixafortide: Another CXCR4 antagonist, primarily studied in combination with chemotherapy for cancer treatment.
Plerixafor: A CXCR4 antagonist used to mobilize hematopoietic stem cells for transplantation.
AMD3100: A bicyclam molecule that inhibits CXCR4, used in stem cell mobilization
Mavorixafor trihydrochloride stands out due to its potential in treating a broader range of diseases and its favorable safety profile .
Properties
Molecular Formula |
C21H30Cl3N5 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H |
InChI Key |
FTHQTOSCZZCGHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl |
Origin of Product |
United States |
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